Isopropyl dichloroacetate
Overview
Description
Isopropyl dichloroacetate (C5H8Cl2O2) is an organic compound and an acid analogue of acetic acid. In this molecule, two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is also known as dichloroethanoic acid, bichloroacetic acid, or simply DCA.
Synthesis Analysis
CH3CHOHCH3 + Cl2COCOCl → CH3COOC(CH3)Cl2 + 2HCl
This reaction results in the formation of this compound .
Molecular Structure Analysis
This compound has the following molecular structure:
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Methods
Isopropyl chloroacetate, a related compound to isopropyl dichloroacetate, can be synthesized using chloroacetic acid and isopropyl alcohol with various catalysts, including mordenite under microwave irradiation and acidic ionic liquids. These methods offer advantages in terms of yield and reaction efficiency. For example, synthesis under microwave irradiation reduces heating time significantly compared to conventional methods, achieving a yield of 64.1% under optimized conditions (Sun Jian-fei, 2004). Additionally, the use of acidic ionic liquids as catalysts has been shown to achieve high conversion rates and selectivity for isopropyl chloroacetate (Sun Zhao-lin, 2006).
Environmental Considerations
Dichloroacetate (DCA), closely related to this compound, holds a unique position between environmental science and allopathic medicine. It is studied for its therapeutic potential while also recognized as an environmental hazard due to its presence as a by-product of water chlorination and a metabolite of industrial solvents. The dichloroacetate dilemma underscores the complex relationship between environmental impact and therapeutic benefits, indicating the need for careful consideration in its application and disposal (P. Stacpoole, 2010).
Bioengineering Applications
Poly(N-isopropyl acrylamide) (pNIPAM), utilizing isopropyl groups, demonstrates significant utility in bioengineering for the nondestructive release of biological cells and proteins. This application underscores the potential of isopropyl-containing compounds in creating innovative solutions for cell sheet engineering, tissue transplantation, and the study of bioadhesion and bioadsorption. The versatility of pNIPAM substrates in releasing biological cells highlights the broader applicability of isopropyl-based compounds in advanced bioengineering applications (M. Cooperstein & H. Canavan, 2010).
Analytical Methods
Isopropyl alcohol, a solvent related to this compound, has been employed in various histological assays for tissue dehydration during embedding into paraffin and dehydration of stained sections. This demonstrates the critical role of isopropyl alcohol in simplifying and accelerating histological assays, which could be extrapolated to the use of this compound in specific analytical methodologies where its unique properties may be beneficial (I. V. Viktorov & S. S. Proshin, 2003).
Mechanism of Action
Target of Action
Isopropyl dichloroacetate, like its parent compound dichloroacetate (DCA), primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is an enzyme that inhibits the activity of pyruvate dehydrogenase (PDH), a key enzyme involved in the conversion of pyruvate to acetyl-CoA in the mitochondria . By inhibiting PDK, this compound effectively increases the activity of PDH .
Mode of Action
This compound acts by inhibiting PDK, which leads to the activation of PDH . This shifts the cell’s metabolism from anaerobic glycolysis (the Warburg effect) to mitochondrial oxidative phosphorylation . This shift in metabolic activity can lead to increased production of reactive oxygen species (ROS), which can induce apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glycolytic pathway . By inhibiting PDK and activating PDH, this compound promotes the conversion of pyruvate to acetyl-CoA, which enters the citric acid cycle for further oxidation . This shifts the cell’s metabolism away from glycolysis and towards oxidative phosphorylation, affecting energy production and potentially leading to the death of cancer cells .
Pharmacokinetics
The clearance of DCA was found to be significantly reduced during the anhepatic phase of liver transplantation, indicating that the liver plays a crucial role in its metabolism . The recommended phase 2 dose (RP2D) of oral DCA is 6.25 mg/kg twice daily .
Result of Action
The primary molecular effect of this compound is the shift in cellular metabolism from glycolysis to oxidative phosphorylation . This can lead to increased production of ROS, which can induce apoptosis in cancer cells . On a cellular level, this can result in the death of cancer cells and a reduction in tumor size .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. High concentrations of lactic acid, a by-product of glycolysis, are typical features of tumors . Lactic acid has been shown to suppress the activation and function of T cells in the tumor microenvironment . By shifting the cell’s metabolism away from glycolysis, this compound can potentially reduce the concentration of lactic acid, thereby improving immune surveillance and tumor growth regulation .
Future Directions
Biochemical Analysis
Biochemical Properties
Isopropyl dichloroacetate is known to inhibit the enzyme pyruvate dehydrogenase kinase . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate into acetyl-CoA, a key step in cellular energy production . By inhibiting this enzyme, this compound can potentially alter cellular metabolism .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It has been found to limit the tumor-derived lactic acid by altering the cancer cell metabolism . This can lead to increases in T cell proliferation and cytokine production and also rescue the T cells from apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme pyruvate dehydrogenase kinase . By inhibiting this enzyme, this compound can alter the balance of cellular metabolism, shifting it away from lactic acid production and towards the production of acetyl-CoA . This can have significant effects on cellular function, particularly in cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, it has been shown to improve T cell functions by restricting tumor lactic acid metabolism
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway related to the conversion of pyruvate into acetyl-CoA . It interacts with the enzyme pyruvate dehydrogenase kinase, which regulates this pathway
properties
IUPAC Name |
propan-2-yl 2,2-dichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTISLVNJCYZCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179711 | |
Record name | Isopropyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25006-60-4 | |
Record name | Acetic acid, 2,2-dichloro-, 1-methylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25006-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl dichloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025006604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl dichloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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